molecular formula C6H14N2O2 B1296688 6-Hydroxyhexanohydrazide CAS No. 1694-83-3

6-Hydroxyhexanohydrazide

Cat. No. B1296688
CAS RN: 1694-83-3
M. Wt: 146.19 g/mol
InChI Key: NDXKHTNDCMPVBN-UHFFFAOYSA-N
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Description

6-Hydroxyhexanohydrazide is a chemical compound with the CAS Number: 1694-83-3 and a molecular weight of 146.19 . Its IUPAC name is 6-hydroxyhexanohydrazide .


Synthesis Analysis

The synthesis of 6-Hydroxyhexanohydrazide has been reported in several studies. One such method involves a multi-enzyme cascade reaction for the production of 6-hydroxyhexanoic acid. Whole cells of Escherichia coli co-expressing an alcohol dehydrogenase and a Baeyer-Villiger monooxygenase (CHMO) for internal cofactor regeneration were used . Another synthesis route of 6-hydroxygenistein (6-OHG) was reported, starting from cheap and readily available biochanin A, via methylation, bromination, methoxylation, and demethylation .


Molecular Structure Analysis

The molecular structure of 6-Hydroxyhexanohydrazide is represented by the linear formula C6H14N2O2 . The InChI Code is 1S/C6H14N2O2/c7-8-6(10)4-2-1-3-5-9/h9H,1-5,7H2,(H,8,10) .


Physical And Chemical Properties Analysis

6-Hydroxyhexanohydrazide has a molecular weight of 146.19 .

Scientific Research Applications

Neurotoxicity and Neurodegeneration Studies

6-Hydroxyhexanohydrazide, a derivative of 6-hydroxydopamine, is frequently used to study neurotoxicity and neurodegeneration. For instance, Hanrott et al. (2006) demonstrated that 6-hydroxydopamine-induced neurotoxicity in a neuronal-like cell line is initiated via extracellular auto-oxidation, leading to oxidative stress and apoptosis, thus being a model for Parkinson's disease research (Hanrott et al., 2006). Similarly, Francardo et al. (2011) used 6-hydroxydopamine lesions in mice to compare models of Parkinson's disease, analyzing motor impairment and molecular responsiveness to L-DOPA (Francardo et al., 2011).

Alzheimer's Disease Research

Compound 6, derived from a series of 5-aroylindolyl-substituted hydroxamic acids, displays potent inhibitory selectivity against histone deacetylase 6 (HDAC6) and shows potential as a treatment for Alzheimer's disease by reducing tau protein phosphorylation and aggregation. This compound crosses the blood-brain barrier, indicating its applicability in neurological disorders (Lee et al., 2018).

properties

IUPAC Name

6-hydroxyhexanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2/c7-8-6(10)4-2-1-3-5-9/h9H,1-5,7H2,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDXKHTNDCMPVBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)NN)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20310219
Record name 6-hydroxyhexanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20310219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydroxyhexanohydrazide

CAS RN

1694-83-3
Record name NSC222809
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Record name 6-hydroxyhexanohydrazide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Hydroxyhexanohydrazide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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